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Compound of Interest

1-methyl-1H-Pyrazolo[4, 3-
Compound Name:
cJpyridin-4-amine

Cat. No.: B1419512

The initial step in assessing off-target risk involves computational, or in silico, modeling. These
methods offer a rapid, cost-effective approach to generate hypotheses about potential off-target
interactions by comparing the candidate molecule against vast databases of known biological
targets.[5][6] This predictive analysis helps prioritize resources for subsequent experimental
validation.

The primary in silico strategies include:

e Ligand-Based Approaches: These methods leverage the principle that structurally similar
molecules often have similar biological activities. The 2D or 3D structure of 1-methyl-1H-
Pyrazolo[4,3-c]pyridin-4-amine is compared to libraries of compounds with known target
affinities.[7]

o Structure-Based Approaches: If the three-dimensional structures of potential off-targets are
known, molecular docking simulations can predict the binding affinity and pose of the
compound within the target's binding site. For a kinase inhibitor scaffold, this would involve
docking against a panel of human kinase ATP-binding sites.[8]

e Machine Learning and Al: Advanced algorithms trained on extensive structure-activity
relationship (SAR) data can predict potential off-target interactions with increasing accuracy,
covering a significant portion of the proteome.[3][9]
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Figure 1. In Silico Off-Target Prediction Workflow
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Caption: In Silico Off-Target Prediction Workflow

Hypothetical In Silico Screeni

ng Results

The following table illustrates hypothetical output from an in silico screening of 1-methyl-1H-

Pyrazolo[4,3-c]pyridin-4-amine against a panel
higher composite score indicates a higher probab
experimental testing.

of kinases known for off-target liabilities. A
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Ligand Docking Al ) o

Target o o Composite Priority for
. Similarity Score Prediction o

Kinase Score Validation

Score (kcal/mol) Score
PLK1 (On- ,

0.85 -9.5 0.92 0.90 High
Target)
AURKA 0.65 -7.8 0.71 0.68 High
AURKB 0.62 -7.5 0.68 0.65 High
VEGFR2 0.45 -6.1 0.52 0.49 Medium
c-Kit 0.31 -5.2 0.35 0.33 Low
Abl 0.25 -4.8 0.29 0.27 Low

Part II: Experimental Validation via Biochemical
Profiling

While predictive models are powerful, experimental validation is essential to confirm suspected
off-target interactions and quantify their potency. For kinase-directed compounds, the gold
standard is a broad-panel in vitro kinase profiling assay.[10] This involves testing the
compound's ability to inhibit the enzymatic activity of hundreds of purified kinases.

Protocol: In Vitro Kinase Profiling Assay

This protocol outlines the general steps for determining the inhibitory concentration (IC50) of a

compound against a kinase panel.[11]

o Compound Preparation: Prepare a stock solution of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-
amine in 100% DMSO. Create a series of 10-point serial dilutions to generate a dose-
response curve.

e Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), dispense the reaction
components for each kinase to be tested. This includes:

o The purified recombinant kinase enzyme.
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o A specific peptide or protein substrate for that kinase.

o Adenosine triphosphate (ATP), typically at or near its physiological concentration (Km).

Compound Addition: Add the serially diluted compound to the reaction wells. Include positive
controls (a known inhibitor for each kinase) and negative controls (vehicle, e.g., DMSO).

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration
(e.g., 60 minutes) to allow the enzymatic reaction to proceed.

Reaction Termination & Detection: Stop the reaction and measure kinase activity. The
detection method depends on the assay format:

o Luminescence-Based Assays: Measure the amount of ATP remaining after the reaction.
Lower light output indicates higher kinase activity (more ATP consumed).[11]

o Fluorescence-Based Assays: Use fluorescently labeled antibodies that specifically
recognize the phosphorylated substrate. Higher fluorescence indicates higher kinase
activity.[11]

Data Analysis: For each kinase, plot the percent inhibition against the compound
concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the
concentration of the compound required to inhibit 50% of the kinase's activity.
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Figure 2. Biochemical Kinase Profiling Workflow
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Caption: Biochemical Kinase Profiling Workflow

Hypothetical Kinase Selectivity Profile

The table below presents hypothetical IC50 data from a biochemical assay, illustrating how
selectivity is quantified. A highly selective compound will have a potent on-target IC50 and
significantly weaker IC50 values for off-targets.
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Selectivity Ratio (Off-target

Target Kinase IC50 (nM)
IC50 / On-target IC50)
PLK1 (On-Target) 15
AURKA 850 57x
AURKB 1,200 80x
VEGFR2 >10,000 >667x
PDGFRp >10,000 >667x
Abl 8,500 567x

Part lll: Confirming Target Engagement in a Cellular
Environment

Biochemical assays test activity against isolated enzymes. However, for an off-target effect to
be physiologically relevant, the drug must bind to that target within the complex milieu of a
living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify
this intracellular target engagement.[12][13] The principle is that ligand binding stabilizes a
target protein, making it more resistant to heat-induced denaturation.[14][15]

Protocol: Cellular Thermal Shift Assay (CETSA)

o Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line expressing the target
kinases) and treat intact cells with the test compound (e.g., 10 uM 1-methyl-1H-
Pyrazolo[4,3-c]pyridin-4-amine) or a vehicle control (DMSO) for a defined period (e.g., 1-2

hours).

o Thermal Challenge: Aliguot the cell suspensions into PCR tubes. Heat the aliquots across a
range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by

rapid cooling on ice.

o Cell Lysis: Lyse the cells to release their protein content. This can be done through methods

like freeze-thaw cycles or sonication.
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o Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured,
aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

o Protein Quantification: Collect the supernatant and quantify the amount of the specific target
protein remaining in the soluble fraction. This is typically done using Western Blotting with
target-specific antibodies or by mass spectrometry for broader, unbiased analysis.

o Data Analysis: Plot the amount of soluble protein against the temperature for both the
vehicle- and compound-treated samples. A shift in the melting curve to the right for the
compound-treated sample indicates thermal stabilization and confirms intracellular target
engagement.
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Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: Cellular Thermal Shift Assay (CETSA) Workflow

Part IV: Unbiased Discovery of Functional Off-Target
Effects via Phenotypic Screening
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The methods described so far are biased, as they test a pre-selected list of potential off-targets.
Phenotypic screening offers a powerful, unbiased alternative to discover unexpected functional
consequences of off-target activity.[16][17] This approach evaluates the global effect of a
compound on a cell's phenotype (its observable characteristics) without preconceived notions
of the molecular target.[18]

High-content imaging is a common platform for phenotypic screening. Cells are treated with the
compound, stained with fluorescent dyes that highlight various subcellular components (e.g.,
nucleus, cytoskeleton, mitochondria), and then imaged using automated microscopy. Software
then extracts quantitative data on hundreds of cellular features.

Interpreting Phenotypic Data

If 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine induces a cellular phenotype that is
inconsistent with the known function of its primary target (PLK1), it suggests the involvement of
one or more off-targets. For example, if the compound causes changes in cell morphology
related to angiogenesis, this might corroborate a weak inhibitory activity against VEGFR2 that
was detected in the biochemical screen. This approach provides crucial functional context to
the binding and activity data gathered previously.
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Figure 4. Logic of Phenotypic Screening for Off-Target Discovery
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Caption: Logic of Phenotypic Screening for Off-Target Discovery

Conclusion

The characterization of off-target effects is a critical and iterative process in drug discovery. For

a novel compound like 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine, a systematic
investigation combining in silico prediction, broad-panel biochemical profiling, cellular target

engagement validation, and unbiased phenotypic screening provides the most comprehensive

understanding of its biological activity. This integrated approach not only de-risks clinical
development by identifying potential liabilities early but also offers opportunities to uncover
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novel therapeutic applications through a deeper knowledge of the compound's

polypharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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